REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[N+:9]([O-])=O.[CH3:12][C:13](C)=O.C(=O)=O.C([Mg]Br)=C.[N+](C1C=CC=CC=1)([O-])=O.CC#N.C(=O)=O>C1COCC1>[F:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[C:3]2[C:4]=1[CH:12]=[CH:13][NH:9]2 |f:1.2,5.6|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)F)[N+](=O)[O-]
|
Name
|
acetone CO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.C(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CH3CN CO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC#N.C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at −40° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
as possible maintaining the reaction temperature below −40° C
|
Type
|
CUSTOM
|
Details
|
was switched to a −40° C.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with sat. NH4Cl solution (500 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (brine, Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting material was purified by SiO2 flash column chromatography (5:95) EtOAc/Hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |